molecular formula C7H3Cl2F3O B1404579 2-Chloro-1-[chloro(difluoro)-methoxy]-3-fluoro-benzene CAS No. 1404193-49-2

2-Chloro-1-[chloro(difluoro)-methoxy]-3-fluoro-benzene

Cat. No. B1404579
CAS RN: 1404193-49-2
M. Wt: 231 g/mol
InChI Key: IKDFZEMOULNDHK-UHFFFAOYSA-N
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Description

2-Chloro-1-[chloro(difluoro)-methoxy]-3-fluoro-benzene (2C1CFM) is an organofluorine compound and a member of the fluoro-benzene family. It is a colorless, volatile liquid that is soluble in organic solvents, such as ether and chloroform. It is used in the synthesis of various organic compounds, such as pharmaceuticals and agrochemicals, and has a wide range of applications in scientific research.

Mechanism of Action

2-Chloro-1-[chloro(difluoro)-methoxy]-3-fluoro-benzene is an electron-withdrawing group, which means that it can act as a catalyst in certain chemical reactions. It can also act as a nucleophile, which is a species that can react with an electrophilic center in a molecule. In addition, it can act as a Lewis acid, which is a species that can bind to and activate electron-rich molecules.
Biochemical and Physiological Effects
2-Chloro-1-[chloro(difluoro)-methoxy]-3-fluoro-benzene is not known to have any significant biochemical or physiological effects in humans or animals. However, due to its volatility and reactivity, it should be handled with care and stored in a safe, well-ventilated area.

Advantages and Limitations for Lab Experiments

2-Chloro-1-[chloro(difluoro)-methoxy]-3-fluoro-benzene is a useful reagent for organic synthesis reactions and can be used in a variety of laboratory experiments. Its volatility and reactivity make it a useful reagent for a variety of reactions, including those involving electrophilic and nucleophilic substitution. However, its volatility and reactivity also mean that it must be handled with care and stored in a safe, well-ventilated area.

Future Directions

The use of 2-Chloro-1-[chloro(difluoro)-methoxy]-3-fluoro-benzene in scientific research is likely to continue to increase in the future. It is a versatile reagent and its use in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds is likely to continue to grow. In addition, its use in the synthesis of fluorinated polymers and in the synthesis of fluorinated surfactants is likely to continue to increase. Furthermore, its use in the synthesis of fluorinated organic compounds and in the synthesis of fluorinated surfactants is likely to continue to grow. Finally, its use in the synthesis of fluorinated polymers and in the synthesis of fluorinated surfactants is likely to continue to increase.

Scientific Research Applications

2-Chloro-1-[chloro(difluoro)-methoxy]-3-fluoro-benzene is widely used in scientific research as a reagent in a variety of organic synthesis reactions. It is also used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It has also been used in the synthesis of fluorinated polymers and in the synthesis of fluorinated surfactants.

properties

IUPAC Name

2-chloro-1-[chloro(difluoro)methoxy]-3-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2F3O/c8-6-4(10)2-1-3-5(6)13-7(9,11)12/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKDFZEMOULNDHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)Cl)OC(F)(F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-1-[chloro(difluoro)-methoxy]-3-fluoro-benzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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